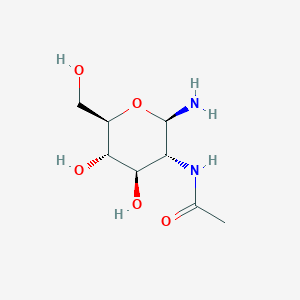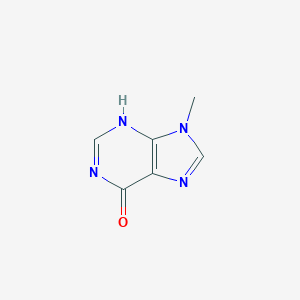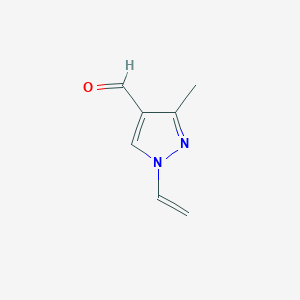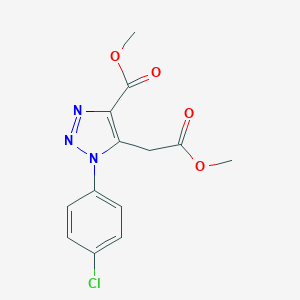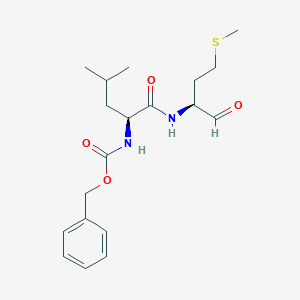
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione
Übersicht
Beschreibung
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, also known as ACBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACBD is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition for Cancer Therapy :
- A study by Staněk et al. (1991) found that certain derivatives of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione exhibited significant inhibitory activity against human placental aromatase, an enzyme crucial for estrogen production. These compounds could be potential drugs for hormone-dependent tumors like breast cancer (Staněk et al., 1991).
- Hartmann et al. (1992) synthesized derivatives of 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione and found them to be potent inhibitors of aromatase, suggesting potential for treating estrogen-dependent diseases (Hartmann et al., 1992).
Selective Inhibition of Cholesterol Side-Chain Cleavage :
- Foster et al. (1985) explored analogues of aminoglutethimide, including 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, as selective inhibitors of aromatase, with potential applications in treating hormone-dependent cancers (Foster et al., 1985).
Metabolism in Cancer Treatment :
- Moniz and Hammond (1997) investigated the metabolic implications of modifying aminoglutethimide, related to 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, in the context of metastatic breast carcinoma treatment (Moniz & Hammond, 1997).
Potential in Breast Cancer Treatment :
- According to Nazareth et al. (1986), modifications of compounds related to 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione showed varied inhibitory activities against aromatase, an enzyme involved in estrogen synthesis, indicating potential use in estrogen-dependent breast cancer treatment (Nazareth et al., 1986).
Antimicrobial Applications :
- Ghorab et al. (2017) synthesized derivatives with structures related to 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione and evaluated them for antibacterial and antifungal activities, suggesting potential use in antimicrobial therapies (Ghorab et al., 2017).
Inhibitory Activity in Steroid Synthesis :
- Hartmann et al. (1992) also explored the compound's inhibitory activity against cholesterol side-chain cleavage enzyme, relevant for steroid synthesis and hormone-dependent cancer treatments (Hartmann et al., 1992).
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWRAAWKFNECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921829 | |
| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |
CAS RN |
115883-22-2, 137548-41-5 | |
| Record name | Cyclohexylaminoglutethimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



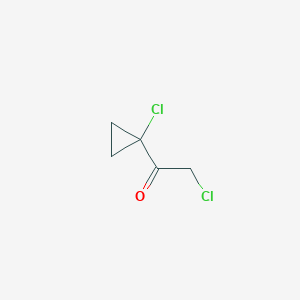


![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)

